Ipatasertib-D7
Description
The Role of Deuterium (B1214612) Isotope Effects in Modern Drug Discovery and Development
The incorporation of deuterium into drug molecules is a nuanced strategy aimed at improving pharmacokinetic and toxicological profiles. nih.govresearchgate.net This "deuterium switch" can lead to a more favorable dosing regimen and a better safety profile by altering the drug's metabolism. nih.govnih.gov
Theoretical Basis of Kinetic Isotope Effects (KIE) and C-D Bond Stability
The foundation of deuteration's utility in drug design lies in the kinetic isotope effect (KIE). wikipedia.orgtandfonline.com A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond due to deuterium's greater mass. ias.ac.incsbsju.edu This increased bond strength means that more energy is required to break a C-D bond, leading to a slower rate of reaction when this bond cleavage is the rate-determining step in a metabolic process. tandfonline.comias.ac.inresearchgate.net This effect is most pronounced when a C-H bond is broken during the slowest step of a reaction, with the rate of a reaction involving a C-H bond typically being 6–10 times faster than the same reaction with a C-D bond. wikipedia.org The zero-point energy of a C-D bond is lower than that of a C-H bond, contributing to its higher effective bond energy and greater stability. ias.ac.in
Historical Evolution and Significance of Deuterated Analogs in Medicinal Chemistry
The concept of using deuterium in medicinal chemistry dates back to the early 1960s. nih.govmusechem.com However, it took several decades for the first deuterated drug, deutetrabenazine, to receive FDA approval in 2017. nih.govwikipedia.org This milestone sparked increased interest and investment in the development of deuterated pharmaceuticals. nih.govbioscientia.de The primary goal of creating deuterated analogs is to improve a drug's pharmacokinetic properties, such as half-life and bioavailability, and to reduce the formation of potentially toxic metabolites. nih.govacs.org
Overview of Ipatasertib (B1662790) as a Preclinical AKT Inhibitor
Ipatasertib is a potent and selective oral inhibitor of all three isoforms of the protein kinase B (AKT). nih.govharvard.edu It functions as an ATP-competitive inhibitor, meaning it blocks the activity of AKT by competing with ATP for its binding site. nih.govharvard.edu
Mechanism of Action and Preclinical Target Engagement of Ipatasertib
Ipatasertib selectively targets the active, phosphorylated form of AKT. vhio.netaacrjournals.org This selective action is a key feature, as it is hypothesized to induce fewer side effects than inhibitors that target the inactive form of the protein. onclive.com In preclinical models, ipatasertib has demonstrated dose-dependent inhibition of AKT signaling, leading to downstream effects on the cell cycle and apoptosis. nih.govharvard.edu The potency of ipatasertib against the three AKT isoforms ranges from an IC50 of 5 to 18 nmol/L. harvard.edu
Signaling Pathway Modulation by Ipatasertib in Preclinical Models (e.g., PI3K/AKT/mTOR pathway)
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and it is frequently dysregulated in various cancers. onclive.comnih.govresearchgate.net Ipatasertib effectively disrupts this pathway by inhibiting AKT. nih.govonclive.com Preclinical studies have shown that this inhibition leads to decreased phosphorylation of downstream targets such as PRAS40, S6, and mTOR. nih.govnih.gov This modulation of the PI3K/AKT/mTOR pathway results in reduced cancer cell proliferation and tumor growth in a variety of in vitro and in vivo models. nih.govnih.gov The sensitivity of cancer cells to ipatasertib in preclinical studies has been linked to alterations in the PI3K/AKT pathway, such as PTEN loss or PIK3CA mutations. nih.govnih.gov
Rationale for Deuteration of Ipatasertib (Ipatasertib-D7) in Preclinical Optimization
The development of this compound is based on the hypothesis that selective deuteration can improve the parent compound's metabolic stability. By replacing hydrogen atoms at sites susceptible to metabolic breakdown with deuterium, the rate of metabolism at these positions can be slowed due to the kinetic isotope effect. nih.govwikipedia.orghumanjournals.com This strategic modification has the potential to enhance the pharmacokinetic profile of ipatasertib, leading to a longer half-life and improved therapeutic index. The goal of creating this compound is to retain the potent and selective AKT-inhibitory activity of ipatasertib while optimizing its drug-like properties for preclinical advancement. nih.govhumanjournals.com
Properties
Molecular Formula |
C₂₄H₂₅D₇ClN₅O₂ |
|---|---|
Molecular Weight |
465.04 |
Synonyms |
(2S)-2-(4-Chlorophenyl)-1-[4-[(5R,7R)-6,7-dihydro-7-hydroxy-5-methyl-5H-cyclopentapyrimidin-4-yl]-1-piperazinyl]-3-[(1-methylethyl)amino]-1-propanone-D7; GDC 0068-D7; RG 7440-D7 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Ipatasertib D7
Strategic Design for Regiospecific Deuterium (B1214612) Incorporation
The strategic placement of deuterium atoms within a molecule is paramount to achieving the desired pharmacokinetic effects, such as reducing metabolic degradation at specific sites. nih.gov For Ipatasertib-D7, the design focuses on incorporating deuterium at positions known to be susceptible to metabolic modification in the non-deuterated parent compound. This requires a thorough understanding of the metabolic pathways of Ipatasertib (B1662790).
Key strategies for regiospecific deuterium incorporation include:
Targeting Metabolic "Hot Spots": Identifying the primary sites of enzymatic oxidation or other metabolic transformations in the Ipatasertib molecule allows for the selective replacement of hydrogen with deuterium at these vulnerable positions. This can slow down metabolism and potentially reduce the formation of unwanted metabolites. nih.gov
Utilizing Directing Groups: In some synthetic approaches, directing groups can be temporarily installed on the molecule to guide the deuteration reaction to a specific location. These groups are subsequently removed to yield the desired deuterated product.
Photocatalytic H/D Exchange: Recent advancements have demonstrated highly regioselective deuteration of C(sp3)-H bonds adjacent to a sulfur atom using organic photocatalysts and D₂O. chemrxiv.org This method offers high precision, preventing unintended deuterium incorporation at other positions like those adjacent to oxygen or nitrogen atoms, or on aromatic rings. chemrxiv.org
The precise placement of deuterium is guided by detailed metabolic profiling of the parent drug and advanced analytical techniques to confirm the location and level of deuterium incorporation. ansto.gov.au
Chemical Synthesis Pathways for Deuterated Ipatasertib Analogs
The chemical synthesis of deuterated analogs like this compound involves multi-step processes that can be broadly categorized into methods for forming carbon-deuterium (C-D) bonds and the use of pre-deuterated building blocks.
The formation of C-D bonds is a fundamental step in the synthesis of deuterated compounds. Several methods are employed to achieve this transformation:
Hydrogen-Deuterium (H-D) Exchange Reactions: This is a common method where a compound is treated with a deuterium source, often heavy water (D₂O), in the presence of a catalyst. ansto.gov.autn-sanso.co.jp Catalysts can range from metals like palladium and iron to acids and bases. tn-sanso.co.jpcardiff.ac.uk For aromatic systems, H-D exchange can be facilitated under high temperature and pressure. ansto.gov.autn-sanso.co.jp Flow synthesis methods using microwave reactors have been shown to improve the efficiency and throughput of H-D exchange reactions for aromatic compounds. tn-sanso.co.jp
Metal-Catalyzed Deuteration: Transition metals, particularly palladium, are widely used to catalyze the deuteration of organic molecules. researchgate.nethbni.ac.in Homogeneous palladium catalysis can achieve C-H activation for aromatic deuteration using D₂O as the deuterium source. researchgate.net Iron-based catalysts are also emerging as a cost-effective and efficient option for the deuteration of arenes and heteroarenes. cardiff.ac.uk
Indium-Catalyzed Transfer Hydrogenation: A method using catalytic InBr₃ with 1,3-benzodioxole (B145889) and D₂O allows for the regioselective incorporation of deuterium into alkenes. organic-chemistry.org This approach offers a safer alternative to using pressurized hydrogen gas. organic-chemistry.org
The choice of method depends on the specific substrate and the desired regioselectivity of deuteration.
An alternative and often more controlled approach to synthesizing complex deuterated molecules is to use deuterated starting materials or intermediates. This strategy involves incorporating the deuterium label at an early stage of the synthesis and then carrying this labeled fragment through the subsequent reaction steps.
Key aspects of this approach include:
Synthesis of Deuterated Building Blocks: Simple, commercially available deuterated reagents like deuterated methanol (B129727) (CD₃OD) or ethylene (B1197577) oxide-d4 can be used to construct more complex deuterated precursors. hbni.ac.in For instance, deuterated 1-(2-hydroxyethyl)piperazine (HEP-d4) can be synthesized from ethylene oxide-d4 and piperazine.
Isotopic Purity: A critical consideration when using deuterated precursors is the isotopic purity of the starting materials. The final isotopic enrichment of the this compound product is directly dependent on the purity of the deuterated reagents used throughout the synthesis. google.com
| Deuterated Precursor Example | Application in Synthesis | Reference |
| Ethylene oxide-d4 | Synthesis of deuterated 1-(2-hydroxyethyl)piperazine (HEP-d4) | |
| Deuterated methanol (CD₃OD) | Used as a solvent and deuterium source in various reactions | hbni.ac.in |
| (methyl-d₃) methionine | Isotopic labeling in biological expression systems | nih.gov |
Methods for Carbon-Deuterium Bond Formation (e.g., Hydrogen-Deuterium Exchange Reactions)
Chemoenzymatic Approaches for Deuteration
Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to achieve specific molecular transformations. In the context of deuteration, this can be a powerful tool for achieving high regioselectivity under mild conditions.
A notable example is the one-pot, β-specific methylene (B1212753) C(sp³)–H deuteration of aliphatic acids. rsc.org This method utilizes a combination of borate, palladium, and lipase (B570770) catalysts to perform the reaction with D₂O as the deuterium source. rsc.org The enzymatic component facilitates the catalytic formation and cleavage of a directing group, ensuring the deuteration occurs at the desired position with high efficiency and without the need for harsh reagents. rsc.org While direct application to Ipatasertib synthesis is not documented, the principles of chemoenzymatic deuteration offer a promising avenue for future synthetic strategies.
Scale-Up Considerations in Deuterated Compound Synthesis
Transitioning the synthesis of a deuterated compound from a laboratory scale to a larger, industrial scale presents several challenges. The synthesis of Ipatasertib itself has been scaled up to the kilogram level, highlighting the complexities of manufacturing such a molecule. researchgate.net
Key considerations for the scale-up of this compound synthesis include:
Process Efficiency and Safety: The efficiency of each synthetic step is crucial for a viable large-scale process. Flow synthesis methods, as opposed to batch processes, can offer advantages in terms of safety, efficiency, and ease of scale-up for certain reactions like H-D exchange. tn-sanso.co.jp
Purification: The purification of the final deuterated compound and intermediates is a significant challenge, especially at a larger scale. Chromatographic purification can become inefficient and costly, necessitating the development of robust crystallization and extraction methods. researchgate.net
Analytical Control: Throughout the scale-up process, rigorous analytical monitoring is required to ensure the chemical and isotopic purity of the product. ansto.gov.au This includes techniques like NMR spectroscopy and mass spectrometry to confirm the level and location of deuterium incorporation. ansto.gov.au
The development of a commercial process for a deuterated active pharmaceutical ingredient (API) requires careful optimization of each synthetic step to ensure a robust, cost-effective, and safe manufacturing process. researchgate.net
Preclinical Data on this compound Not Available in Public Domain
Following a comprehensive search of scientific literature, clinical trial databases, and publicly accessible research documents, no specific preclinical data for the compound “this compound” could be located. The provided outline requires a direct comparative analysis of this compound against its non-deuterated counterpart, Ipatasertib. However, the necessary experimental results for this compound—including enzyme inhibition assays, cell-based pathway modulation, structure-activity relationships, antiproliferative effects, and cell cycle analysis—are not available in the public domain.
This compound is the deuterated form of Ipatasertib, a well-documented inhibitor of the protein kinase B (AKT) signaling pathway. While extensive research details the preclinical and clinical characteristics of Ipatasertib (also known as GDC-0068), information regarding its deuterated analogue appears to be proprietary, unpublished, or non-existent in indexed scientific literature.
Information on Ipatasertib (Non-Deuterated Form):
Numerous studies describe the preclinical profile of Ipatasertib. It is a potent, ATP-competitive inhibitor of all three AKT isoforms. vhio.nettargetedonc.com Research has demonstrated its ability to modulate the PI3K/AKT pathway by reducing the phosphorylation of downstream targets such as PRAS40, GSK3β, and S6 ribosomal protein. researchgate.netnih.gov In various cancer cell lines, Ipatasertib has been shown to inhibit cell proliferation in a dose-dependent manner and induce G1 phase cell cycle arrest. targetedonc.comresearchgate.netlabiotech.eunih.gov
General Principles of Deuteration:
Deuteration is a strategy used in medicinal chemistry where one or more hydrogen atoms in a drug molecule are replaced by deuterium, a stable isotope of hydrogen. This substitution can sometimes alter the drug's metabolic profile, often by slowing the rate of metabolic reactions that involve breaking a carbon-hydrogen bond. This "kinetic isotope effect" can lead to a longer drug half-life and increased systemic exposure. Typically, deuteration does not significantly alter a molecule's fundamental shape or its affinity for its biological target. researchgate.net
Without specific studies on this compound, it is not possible to provide the scientifically accurate, data-driven article requested in the outline. Any attempt to extrapolate the properties of this compound would be speculative and would not meet the required standards of factual reporting.
Preclinical Pharmacological Characterization of Ipatasertib D7
Metabolic Stability and Preclinical Pharmacokinetic Considerations of Ipatasertib D7
In Vitro Metabolic Stability Assessment in Subcellular Fractions (e.g., Microsomes, Hepatocytes)
The initial evaluation of a drug candidate's metabolic fate often begins with in vitro assays using subcellular fractions like liver microsomes and hepatocytes. srce.hrnuvisan.com These systems contain the primary enzymes responsible for drug metabolism and provide a predictive model for in vivo hepatic clearance. srce.hrnih.gov
Cytochrome P450 (CYP) Mediated Metabolism and Deuterium (B1214612) Kinetic Isotope Effects
The metabolism of many drugs is primarily mediated by the cytochrome P450 (CYP) family of enzymes. washington.edunih.gov Ipatasertib (B1662790) is known to be metabolized by CYP3A4 to its major metabolite, M1 (G-037720). nih.govresearchgate.net The substitution of hydrogen with deuterium at specific metabolic sites can significantly alter the rate of CYP-mediated metabolism due to the kinetic isotope effect (KIE). nih.govnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes. researchgate.netinformaticsjournals.co.in
This principle, known as the deuterium kinetic isotope effect (DKIE), can lead to a slower rate of metabolism for deuterated compounds. nih.govinformaticsjournals.co.in The magnitude of the DKIE is dependent on the specific reaction and the position of deuteration. plos.org A significant primary deuterium KIE is an indication that C-H bond cleavage is a rate-limiting step in the metabolic process. nih.govnih.gov By strategically placing deuterium atoms at metabolically vulnerable positions, it is theoretically possible to slow down the metabolism of a drug, potentially leading to improved pharmacokinetic properties. researchgate.netresearchgate.net
Non-CYP Metabolic Pathways and Deuteration Effects
While CYP enzymes are major players in drug metabolism, non-CYP pathways also contribute significantly to the clearance of many compounds. evotec.comnih.gov These pathways include reactions catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), aldehyde oxidases (AO), and various hydrolases. evotec.comxenotech.combioivt.com For compounds that are poor substrates for CYP enzymes, these non-CYP pathways can become the primary routes of elimination. nih.gov
Hepatocytes are a valuable in vitro tool for identifying non-CYP metabolic pathways as they contain a broader range of enzymes compared to microsomes. nih.govxenotech.com The effect of deuteration on these non-CYP pathways is less extensively studied than its effect on CYP-mediated metabolism. However, the underlying principle of the kinetic isotope effect still applies. If a C-H bond cleavage is the rate-limiting step in a non-CYP metabolic reaction, its replacement with a C-D bond could potentially slow down the reaction rate.
Comparative Preclinical Pharmacokinetic Profiles in Animal Models
Preclinical studies in animal models are essential for understanding the in vivo pharmacokinetic behavior of a new drug candidate and for predicting its properties in humans. nih.govutupub.fi These studies provide data on the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Theoretical Influence on Absorption, Distribution, Metabolism, and Excretion (ADME)
Deuteration can theoretically influence all aspects of ADME. informaticsjournals.co.inmusechem.com The primary and most studied effect is on metabolism, where the DKIE can lead to reduced metabolic clearance and consequently, increased systemic exposure. musechem.comgabarx.com This can result in a longer half-life and higher peak plasma concentrations. musechem.com
Changes in metabolism due to deuteration can also lead to "metabolic shunting," where the metabolic pathway is altered, potentially leading to a different profile of metabolites. gabarx.com While less common, deuteration could also subtly affect absorption and distribution, although these effects are generally considered to be minor compared to the impact on metabolism. musechem.com
Analysis of Half-Life and Systemic Exposure in Preclinical Species
Preclinical pharmacokinetic studies of ipatasertib have been conducted, providing a baseline for comparison with its deuterated analog. nih.gov In a phase I study in humans, ipatasertib was rapidly absorbed, and its mean terminal half-life ranged from approximately 32 to 53 hours at clinically relevant doses. nih.gov A major metabolite, G-037720, was also identified, with a half-life similar to the parent compound. nih.gov Population pharmacokinetic modeling of ipatasertib and its metabolite M1 (G-037720) in cancer patients further characterized its pharmacokinetic profile. nih.gov
For Ipatasertib-D7, it is hypothesized that the incorporation of deuterium at metabolically active sites would lead to a longer half-life and increased systemic exposure (AUC) compared to the non-deuterated ipatasertib in preclinical species. This is based on the premise that the stronger C-D bonds would slow down the rate of metabolic clearance. researchgate.netresearchgate.net Such changes have the potential to translate into an improved therapeutic profile. researchgate.netnih.gov
Table 1: Theoretical Comparative Pharmacokinetic Parameters
| Parameter | Ipatasertib | This compound (Hypothetical) | Rationale for Difference |
| Half-life (t½) | Reported as 32-53 hours in humans nih.gov | Potentially longer | Slower metabolic clearance due to the deuterium kinetic isotope effect. researchgate.netmusechem.com |
| Systemic Exposure (AUC) | Established in preclinical and clinical studies nih.govnih.gov | Potentially higher | Reduced first-pass metabolism and/or slower systemic clearance. musechem.comgabarx.com |
| Metabolic Clearance (CL) | Primarily via CYP3A4 nih.govresearchgate.net | Potentially lower | Slower rate of enzymatic breakdown of the C-D bond compared to the C-H bond. researchgate.netinformaticsjournals.co.in |
Metabolite Profiling and Identification of Deuterated Metabolites
Metabolite profiling is the process of identifying and quantifying the metabolites of a drug in biological matrices. This is crucial for understanding the biotransformation pathways of a compound and for assessing the safety of its metabolites. Advanced analytical techniques like high-resolution liquid chromatography-mass spectrometry (LC-MS) are the primary tools for metabolite identification.
For this compound, metabolite profiling studies would aim to identify the structures of its metabolites and compare them to those of ipatasertib. A key aspect would be to determine if deuteration alters the primary metabolic pathways. It is possible that slowing down the primary metabolic route could lead to an increase in the formation of metabolites through alternative, minor pathways (metabolic shunting). gabarx.com
The identification of deuterated metabolites would confirm that the deuterium atoms are retained in the metabolic products. This would involve detailed structural elucidation using techniques like tandem mass spectrometry (MS/MS) to pinpoint the location of the deuterium atoms in the metabolite structures. Comparing the metabolite profiles of this compound and ipatasertib across different preclinical species would provide valuable insights into potential species differences in metabolism and help in the selection of appropriate toxicology species for further development.
Investigation of Metabolic Shunting and Metabolite Shifts
The introduction of deuterium into a drug molecule can significantly alter its metabolic pathway, a phenomenon often referred to as metabolic shunting or metabolic switching. juniperpublishers.comnih.govinformaticsjournals.co.in This occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes like those in the cytochrome P450 family. informaticsjournals.co.in As a result, metabolic processes that involve the breaking of a C-H bond at a deuterated site are slowed down. This can lead to a "shunt" in the metabolic pathway, where the drug is metabolized through alternative routes that were previously minor. juniperpublishers.comgabarx.com
The investigation of such metabolite shifts is a critical aspect of the preclinical assessment of any deuterated drug. It is essential to characterize these alternative metabolites to ensure they are not associated with any unforeseen toxicities. The goal of metabolic shunting in drug design is often to direct metabolism away from pathways that produce toxic or reactive metabolites and towards the formation of more benign or inactive metabolites. juniperpublishers.comresearchgate.net
Table 1: Illustrative Representation of Potential Metabolic Shunting in this compound vs. Ipatasertib
| Compound | Primary Metabolite (M1) Formation Rate | Alternative Metabolic Pathways | Potential Outcome |
| Ipatasertib | High | Minor | Standard clearance and metabolite profile. |
| This compound | Reduced | Potentially Enhanced | Reduced clearance of parent drug, altered metabolite profile. |
This table is for illustrative purposes to explain the concept of metabolic shunting and does not represent actual experimental data for this compound.
Retention of Deuterium in Metabolites
A fundamental consideration in the design and evaluation of deuterated drugs is the stability of the deuterium label. For the therapeutic benefits of deuteration to be realized, the deuterium atoms must be retained at their designated positions on the molecule throughout the processes of absorption, distribution, metabolism, and excretion. The loss of deuterium would negate the intended kinetic isotope effect and result in a pharmacokinetic profile similar to that of the non-deuterated analog.
The C-D bond is generally very stable under physiological conditions. informaticsjournals.co.in The strategic placement of deuterium at sites of oxidative metabolism, which are often the most chemically reactive positions on a molecule, ensures that the KIE is maximized. In the context of this compound, the deuterium atoms are placed at locations susceptible to CYP3A4-mediated oxidation.
When a deuterated drug is metabolized, the resulting metabolites will retain the deuterium atoms unless the metabolic reaction itself involves the cleavage of a C-D bond. For instance, if an alternative metabolic pathway for this compound involves hydroxylation at a non-deuterated position, the resulting hydroxylated metabolite would still contain the original deuterium atoms. The analysis of metabolites using mass spectrometry can readily confirm the retention of deuterium, as the mass of the metabolite will be increased by the number of deuterium atoms present.
The stability of deuterium incorporation is a key factor in ensuring the intended therapeutic advantages, such as increased half-life and reduced dosing frequency. Preclinical studies for deuterated drugs typically involve in vitro and in vivo experiments to confirm that the deuterium label is not lost through exchange with hydrogen atoms from the biological environment and is retained in the major metabolites.
Advanced Analytical Methodologies for Ipatasertib D7
Mass Spectrometry (MS) for Quantification and Structural Elucidation
Mass spectrometry stands as a cornerstone for the analysis of isotopically labeled compounds, offering unparalleled sensitivity and specificity. agnopharma.commdpi.com It is instrumental in both quantifying the analyte in complex biological matrices and elucidating its chemical structure. mdpi.comnih.gov
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Identity
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the isotopic purity and confirming the identity of deuterium-labeled compounds like Ipatasertib-D7. rsc.orgnih.gov Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the confident assignment of a molecular formula to an intact molecular ion. mdpi.comalgimed.comstackexchange.com This precision is essential for distinguishing between the deuterated analyte and its non-deuterated counterpart, as well as other potential isobaric interferences. algimed.com
The strategy for evaluating isotopic enrichment involves acquiring full-scan mass spectra and then extracting and integrating the isotopic ions to calculate the percentage of isotopic purity. rsc.org This method has been successfully used to determine the isotopic purity of various commercially available deuterated compounds with a high degree of reproducibility. rsc.org The high resolving power of instruments like the Orbitrap mass analyzer can even distinguish the fine isotopic structure of molecules. thermofisher.com This capability is crucial for confirming the successful incorporation of deuterium (B1214612) atoms and ensuring the identity of this compound. rsc.orgnih.gov
Table 1: Key Features of HRMS in this compound Analysis
| Feature | Description | Relevance to this compound |
|---|---|---|
| High Mass Accuracy | Provides precise mass measurements to several decimal places. | Differentiates this compound from its non-deuterated form and other compounds with similar nominal masses. stackexchange.com |
| High Resolution | Ability to separate ions with very small mass differences. | Resolves the isotopic cluster of this compound, allowing for accurate purity assessment. algimed.com |
| Isotopic Purity Calculation | Based on the relative abundance of H/D isotopolog ions. | Quantifies the percentage of deuterium incorporation in the this compound molecule. rsc.orgnih.gov |
| Structural Confirmation | Fragmentation patterns (MS/MS) provide structural information. | Confirms the location of deuterium labels within the this compound structure. nih.gov |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis in Preclinical Samples
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantitative bioanalysis of small molecules in complex biological matrices such as plasma and serum. agnopharma.comagilexbiolabs.comveedalifesciences.com This technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov For preclinical studies involving this compound, LC-MS/MS assays are developed and validated to ensure accurate and reliable quantification. nih.govmdpi.com
A typical LC-MS/MS method involves sample preparation, often by protein precipitation or liquid-liquid extraction, followed by chromatographic separation on a column (e.g., C18) and detection by a mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.govnih.govtapchidinhduongthucpham.org.vn The MRM mode provides high specificity by monitoring a specific precursor ion to product ion transition for the analyte. tapchidinhduongthucpham.org.vn The use of a stable isotope-labeled internal standard, such as this compound itself, is crucial for correcting for matrix effects and variations in instrument response, thereby ensuring high accuracy and precision. nih.gov Validated LC-MS/MS methods can achieve low limits of quantification, often in the sub-ng/mL range, which is essential for pharmacokinetic studies. nih.govuea.ac.uk
Table 2: Typical Parameters for a Validated LC-MS/MS Bioanalytical Method
| Parameter | Typical Acceptance Criteria | Reference |
|---|---|---|
| Linearity (r²) | >0.99 | tapchidinhduongthucpham.org.vnuea.ac.uk |
| Accuracy | Within 85-115% of nominal concentration (90-110% for LLOQ) | nih.govnih.gov |
| Precision (%CV) | ≤15% (≤20% for LLOQ) | nih.govnih.gov |
| Recovery | Consistent and reproducible | nih.govuea.ac.uk |
| Matrix Effect | Within acceptable limits | nih.gov |
| Selectivity | No significant interference at the retention time of the analyte | nih.gov |
Isotope Ratio Mass Spectrometry (IRMS) for Metabolic Fate Tracing
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to determine the isotopic composition of elements in a sample with extremely high precision. nu-ins.comresearchgate.net In the context of this compound, IRMS can be a powerful tool for tracing its metabolic fate. thermofisher.com By administering the deuterated compound, researchers can track the incorporation and distribution of deuterium into various metabolites. researchgate.net
The combination of gas chromatography (GC) or liquid chromatography with IRMS (GC-IRMS or LC-IRMS) allows for the separation of metabolites prior to isotopic analysis. thermofisher.comresearchgate.net This hyphenated technique can detect even small changes in the natural isotopic abundance, making it highly sensitive for tracing studies. thermofisher.com The use of deuterated compounds significantly enhances the signal intensity in IRMS, enabling the detection of metabolites at very low concentrations. thermofisher.com This approach provides invaluable information for understanding the metabolic pathways and biotransformation of Ipatasertib (B1662790).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Incorporation and Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules and for confirming the site and extent of isotopic labeling. nih.govrsc.orgmdpi.com For this compound, NMR provides definitive evidence of deuterium incorporation and confirms the structural integrity of the molecule. rsc.orgckisotopes.com
Proton (¹H) NMR is particularly useful in this context. The absence or significant reduction of signals at specific chemical shifts in the ¹H NMR spectrum, when compared to the spectrum of the non-deuterated Ipatasertib, directly indicates the positions where hydrogen atoms have been replaced by deuterium. longdom.orgwikipedia.org Furthermore, the integration of the remaining proton signals can provide a quantitative measure of the degree of deuteration at different sites within the molecule. wikipedia.org To avoid interference from solvent signals, deuterated solvents are typically used for NMR analysis. longdom.orgwikipedia.orgtcichemicals.com Advanced NMR techniques can also be employed to further characterize the structure and dynamics of the molecule in solution. rsc.orgmdpi.com
Chromatographic Techniques for Separation and Purity Analysis
Chromatographic techniques are fundamental for the separation and purity analysis of pharmaceutical compounds, including this compound. ijpsjournal.com These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for purity assessment in the pharmaceutical industry. mdpi.comresearchgate.net An HPLC method for this compound would typically employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net The purity of the sample is determined by measuring the peak area of the main component relative to the total area of all peaks in the chromatogram. researchgate.net Method validation ensures that the technique is specific, linear, accurate, and precise for its intended purpose. researchgate.net Flash chromatography can also be utilized as a rapid and efficient method for the preparative purification of the compound. units.it
Deuterium Isotope Effects in Preclinical Drug Optimization and Mechanistic Studies
Rational Design Principles for Deuterated Drug Candidates in Preclinical Lead Optimization
The strategic substitution of hydrogen with its stable, non-radioactive isotope, deuterium (B1214612), is a rational design principle used in preclinical lead optimization to enhance a drug candidate's metabolic profile. juniperpublishers.comresearchgate.net This approach is founded on the kinetic isotope effect (KIE), where the greater mass of deuterium compared to hydrogen results in a stronger carbon-deuterium (C-D) bond. juniperpublishers.cominformaticsjournals.co.in This bond is approximately 6 to 10 times more stable than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes, such as those in the cytochrome P450 (CYP) family. juniperpublishers.cominformaticsjournals.co.in The result is often a slower rate of metabolism, which can lead to an improved pharmacokinetic profile, including a longer biological half-life and increased plasma drug concentration. dovepress.comwikipedia.orgnih.gov
The process of designing a deuterated drug candidate like Ipatasertib-D7 is a systematic endeavor that involves several key principles:
Identification of Metabolic "Soft Spots": The first step is to identify the specific sites on the parent molecule that are most vulnerable to metabolic attack. nih.gov These "metabolic hotspots" are often where oxidative metabolism, which leads to drug clearance, is initiated. alfa-chemistry.com
Selective Deuteration: Once identified, hydrogen atoms at these metabolic hotspots are selectively replaced with deuterium. juniperpublishers.com The objective is not to deuterate the molecule indiscriminately but to target the positions where it will most effectively slow down metabolic breakdown. This precision helps to preserve the drug's intended pharmacological activity. dovepress.comd-nb.info
Preservation of Pharmacodynamics: A critical principle is that the deuterated analog must retain the same size, shape, and biological activity as the parent compound. wikipedia.org The substitution should not interfere with the molecule's ability to bind to its intended target. tandfonline.com
Iterative Optimization and Testing: The design process is typically iterative, involving the synthesis and preclinical evaluation of multiple deuterated versions of a drug. conceptlifesciences.com These candidates are tested to identify the one with the most advantageous pharmacokinetic properties. 3biotech.com This includes assessing their metabolic stability in various in vitro systems, such as liver microsomes. mdpi.com
By adhering to these principles, medicinal chemists aim to create optimized drug candidates with improved therapeutic potential, potentially leading to lower or less frequent dosing and a better safety profile. dovepress.comnih.gov
This compound as a Research Tool for Understanding AKT Pathway Metabolism
This compound is a crucial research tool for investigating the metabolism of ipatasertib (B1662790) and for studying the broader PI3K/AKT signaling pathway. numberanalytics.com The PI3K/AKT pathway is a central regulator of cell survival, growth, and proliferation, and its dysregulation is implicated in many cancers. numberanalytics.comvhio.net Ipatasertib itself is a potent and selective inhibitor of all three isoforms of the AKT protein. nih.govmedchemexpress.com
The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS). acanthusresearch.comwaters.com The use of a SIL-IS is considered the gold standard in quantitative bioanalysis due to its ability to mimic the analyte of interest throughout the analytical process, thereby correcting for variability. nih.gov
As a research tool, this compound enables:
Accurate Quantification: It allows for the precise measurement of ipatasertib concentrations in complex biological samples like plasma and tissue. nih.gov This is essential for preclinical pharmacokinetic studies that characterize the absorption, distribution, metabolism, and excretion (ADME) of the drug. researchgate.net
Metabolite Identification and Profiling: In preclinical studies, a major N-dealkylated metabolite of ipatasertib, known as G-037720, has been identified. nih.govclinicaltrials.govaacrjournals.orgisrctn.com By using this compound as an internal standard, researchers can accurately track the formation and elimination of such metabolites.
Elucidation of Metabolic Pathways: The known mass difference between this compound and ipatasertib allows for clear differentiation in mass spectrometry, facilitating the study of metabolic transformations. acanthusresearch.com
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Accurate quantification is vital for establishing the relationship between drug concentration and its pharmacological effect, which is the inhibition of the AKT pathway. nih.gov
Below is a table summarizing the key details of this compound for its application in research.
| Property | Value/Description | Reference |
| Analyte | Ipatasertib | nih.gov |
| Application | Stable Isotope-Labeled Internal Standard | acanthusresearch.com |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nebiolab.comnih.gov |
| Key Metabolite Tracked | G-037720 (N-dealkylated metabolite) | nih.govclinicaltrials.govaacrjournals.org |
| Research Area | AKT Pathway Metabolism, Pharmacokinetics | pnas.orgnih.gov |
Application of Deuteration in Mechanistic Toxicology Studies (Preclinical)
The strategic use of deuteration is a valuable tool in preclinical mechanistic toxicology to probe the role of metabolism in drug-induced toxicity. nih.govacs.org By altering the rate of metabolic reactions, deuterated compounds can help researchers determine whether adverse effects are caused by the parent drug or by one of its metabolites. juniperpublishers.comacs.org
The core principle lies in the kinetic isotope effect. If a specific metabolic pathway leads to the formation of a toxic or reactive metabolite, replacing hydrogen with deuterium at the site of metabolism can slow down this process. researchgate.net This is sometimes referred to as "metabolic shunting." juniperpublishers.comacs.org
Key applications in mechanistic toxicology include:
Identifying the Toxic Species: A reduction in toxicity observed with a deuterated analog compared to its non-deuterated parent suggests that a metabolite is the causative agent of the toxicity. nih.govcdnsciencepub.com Conversely, if the toxicity profile remains unchanged, it indicates that the parent compound is likely responsible.
Mitigating Target Organ Toxicity: There are instances where strategic deuteration has been shown to mitigate organ-specific toxicity in preclinical models by reducing the formation of a harmful metabolite. acs.org
Toxicogenomic Studies: The combination of stable isotope labeling with toxicogenomics can help elucidate the mechanisms of toxicity at a genetic level, providing a more comprehensive understanding of a compound's potential risks.
While specific mechanistic toxicology studies on this compound are not publicly detailed, the established principles of using deuterated compounds to investigate metabolism-mediated toxicity are a fundamental part of modern drug development and safety assessment. researchgate.net
Comparative Analysis of Deuterated Analogs as Internal Standards in Bioanalytical Assays
In the realm of quantitative bioanalysis by LC-MS/MS, the choice of an internal standard (IS) is critical for achieving accurate and reproducible results. texilajournal.com The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as this compound for the analysis of ipatasertib. acanthusresearch.comwaters.com A comparative analysis clearly demonstrates the superiority of deuterated analogs over other types of internal standards, like structural analogs.
The primary advantage of a SIL-IS is that its physicochemical properties are nearly identical to the analyte. bioanalysis-zone.com This ensures that it behaves similarly during every step of the analytical process, from sample extraction and handling to chromatographic separation and mass spectrometric detection. waters.com This co-eluting behavior is crucial for compensating for matrix effects, which are a common source of variability and inaccuracy in bioanalytical methods. texilajournal.com
The following table provides a comparative analysis of deuterated internal standards versus non-isotopic structural analogs.
| Feature | Deuterated Analog (e.g., this compound) | Structural Analog (Non-isotopic) | Reference |
| Chromatographic Retention Time | Typically co-elutes or elutes very close to the analyte. | Retention time often differs from the analyte. | texilajournal.comchromforum.org |
| Extraction Recovery | Nearly identical to the analyte, correcting for variability in sample preparation. | May have different extraction recovery, potentially leading to inaccurate results. | nih.govscispace.com |
| Ionization Efficiency / Matrix Effects | Experiences similar ionization suppression or enhancement as the analyte, providing effective compensation. | Subject to different matrix effects, leading to less reliable correction and potentially compromised data quality. | waters.comtexilajournal.com |
| Accuracy and Precision | Generally provides higher accuracy and precision due to better correction for analytical variability. | May lead to decreased accuracy and precision if its behavior does not perfectly mimic the analyte. | scispace.comnih.gov |
| Cost and Availability | Often requires custom synthesis, which can be more expensive. | May be more readily available and less costly if it is a common compound. |
While deuterated standards are generally preferred, it is important to ensure the stability of the deuterium label, as exchange with protons can occur under certain conditions, potentially compromising the assay. acanthusresearch.com However, when properly designed and utilized, deuterated analogs like this compound are indispensable tools for robust and reliable quantitative bioanalysis in drug development. nih.gov
Future Research Directions and Translational Perspectives
Exploration of Additional Deuterated Ipatasertib (B1662790) Analogs for Enhanced Properties
The successful development of deuterated drugs has spurred interest in creating additional deuterated analogs of existing medications to further refine their therapeutic properties. informaticsjournals.co.inlifetein.com The primary rationale behind this approach is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow down metabolic processes. clearsynthdiscovery.comgabarx.com This can lead to improved metabolic stability, a longer half-life, and potentially reduced formation of toxic metabolites. dovepress.comckisotopes.comunibestpharm.com
For a compound like Ipatasertib, an inhibitor of the protein kinase B (Akt), strategic deuteration at metabolically vulnerable sites could lead to several benefits. Population pharmacokinetic models of Ipatasertib have identified its metabolism into the less active M1 (G-037720) metabolite. nih.govresearchgate.net Exploring additional deuterated analogs of Ipatasertib could aim to further slow this conversion, thereby maintaining higher concentrations of the more potent parent drug for a longer duration. This could translate to enhanced efficacy and potentially a more favorable safety profile by reducing the formation of off-target or toxic metabolites. gabarx.comdovepress.com
The process of creating these analogs involves identifying the specific sites on the Ipatasertib molecule that are most susceptible to metabolic breakdown, often through cytochrome P450 (CYP) enzymes. dovepress.com By selectively replacing hydrogen with deuterium (B1214612) at these "soft spots," medicinal chemists can fine-tune the drug's pharmacokinetic profile. nih.gov This targeted approach allows for the creation of new chemical entities with potentially superior clinical attributes. juniperpublishers.com
Integration of In Silico Modeling with Deuteration Studies for Predictive Metabolism and PK
The integration of computational, or in silico, modeling with experimental deuteration studies offers a powerful predictive tool in drug development. jsps.go.jp These models can help to forecast the metabolic fate and pharmacokinetic (PK) properties of deuterated compounds before they are synthesized, saving time and resources. informaticsjournals.co.innih.gov
In silico tools can predict the sites of metabolism (SoMs) on a drug molecule, identifying the C-H bonds most likely to be cleaved by metabolic enzymes. nih.gov This information is crucial for guiding the selective placement of deuterium atoms to maximize the desired kinetic isotope effect. Software like Molecular Forecaster can even predict the potential metabolites of deuterated compounds. nih.gov By simulating the interaction of deuterated drug candidates with metabolic enzymes like CYPs, researchers can estimate the potential impact of deuteration on the rate of metabolism. jsps.go.jpresearchgate.net
The synergy between in silico predictions and empirical data from in vitro and in vivo studies creates a more efficient and informed drug development process. researchgate.net This integrated approach allows for the rational design of deuterated molecules with optimized pharmacokinetic properties. jsps.go.jp
Advancements in Deuterium Labeling Technologies and Synthesis Methodologies
The growing interest in deuterated pharmaceuticals has driven significant advancements in the technologies and methodologies for incorporating deuterium into organic molecules. researchgate.netassumption.eduresearchgate.net These advancements are making the synthesis of deuterated compounds more efficient, selective, and cost-effective. x-chemrx.com
Traditionally, deuterium labeling involved multi-step syntheses using deuterated starting materials. x-chemrx.com However, recent developments have focused on late-stage deuteration, where deuterium is introduced into a nearly complete drug molecule. acs.org This approach is often more efficient and allows for greater flexibility.
Several innovative methods are now available:
Hydrogen Isotope Exchange (HIE): This is a direct method for replacing hydrogen with deuterium. acs.orgresearchgate.net Recent progress has been made in using transition metal catalysts, including ruthenium and iridium, to facilitate this exchange with high regioselectivity. assumption.eduresearchgate.net
Photocatalytic Deuteration: This method uses light to promote the deuteration reaction, often under mild conditions. assumption.eduresearchgate.net It is particularly useful for complex molecules with sensitive functional groups. assumption.edu
Flow Chemistry: Continuous flow synthesis systems are being developed for deuterium labeling. x-chemrx.combionauts.jp These systems offer advantages in terms of safety, scalability, and control over reaction conditions. bionauts.jp One such system utilizes a proton-conducting membrane and heavy water (D2O) as the deuterium source, operating at room temperature and ambient pressure. bionauts.jp
Deuterated Reagents: The development of new deuterated reagents, such as sodium methylsulfinylmethylide-d5 (NaDMSO-d5), provides novel pathways for deuterium incorporation. clockss.org
These advanced methodologies are expanding the toolkit available to medicinal chemists, enabling the synthesis of a wider range of deuterated compounds with high precision. nih.gov
Broader Implications of Deuterium Isotope Effects on Preclinical Drug Development Paradigms
The strategic use of deuterium isotope effects is poised to have a significant impact on preclinical drug development paradigms. nih.govportico.org The ability to predictably modify a drug's metabolic profile without altering its fundamental pharmacology offers a powerful tool for optimizing drug candidates early in the development process. tandfonline.com
Key implications include:
Improved Pharmacokinetics: Deuteration can lead to a longer half-life, increased bioavailability, and more consistent drug exposure. ckisotopes.com This can translate to less frequent dosing and improved patient compliance. unibestpharm.com
Enhanced Safety Profiles: By slowing metabolism, deuteration can reduce the formation of reactive or toxic metabolites, potentially leading to a safer drug. dovepress.comunibestpharm.comnih.gov It can also minimize metabolic shunting, where the blockage of one metabolic pathway leads to the increased use of another, potentially less favorable, one. nih.gov
Streamlined Development: For deuterated versions of existing drugs, the development pathway may be streamlined. tandfonline.com Regulatory agencies have, in some cases, allowed developers to reference the data of the non-deuterated parent drug, potentially reducing the time and cost of clinical trials. tandfonline.com
New Intellectual Property: Deuterated compounds are considered new chemical entities, offering the potential for new patents and extending the commercial life of a drug franchise. ckisotopes.comwikipedia.org
The growing number of deuterated drugs in clinical development and on the market, such as deutetrabenazine and deucravacitinib, underscores the viability and potential of this approach. dovepress.comwikipedia.org As our understanding of the kinetic isotope effect and our ability to apply it through advanced synthetic methods continue to grow, deuterium-reinforced drugs are likely to become an increasingly important part of the pharmaceutical landscape. clearsynthdiscovery.comisowater.com
Q & A
Q. What experimental models are most suitable for studying Ipatasertib-D7’s mechanism of action in preclinical research?
Methodological Answer: Preclinical studies should prioritize cell lines with confirmed AKT pathway activation (e.g., PTEN-deficient models) to evaluate this compound’s target specificity. Orthotopic xenografts or patient-derived xenografts (PDX) are recommended for in vivo validation, as they better replicate tumor microenvironment interactions . Dose-response experiments must include controls for off-target effects (e.g., isoform-specific AKT inhibitors) and pharmacokinetic profiling to assess bioavailability .
Q. How can researchers optimize assay conditions for measuring this compound’s inhibitory efficacy in kinase activity assays?
Methodological Answer: Use ATP-competitive assays with recombinant AKT isoforms to quantify IC50 values under physiological ATP concentrations. Include negative controls (e.g., kinase-dead mutants) and orthogonal methods like Western blotting for downstream phospho-targets (e.g., PRAS40, GSK3β). Ensure assay reproducibility by standardizing incubation times, temperature, and buffer composition across replicates .
Q. What are the critical parameters for validating this compound’s selectivity across related kinase families?
Methodological Answer: Employ high-throughput kinase profiling panels (e.g., Eurofins KinaseProfiler) to screen against 300+ kinases. Focus on structural analogs (e.g., AKT1/2/3 isoforms) and off-target kinases (e.g., PKA, PKC). Confirm selectivity using cellular thermal shift assays (CETSA) to assess target engagement in live cells .
Advanced Research Questions
Q. How should researchers address contradictory data regarding this compound’s efficacy in combination therapies across different cancer subtypes?
Methodological Answer: Perform systematic meta-analysis of preclinical studies to identify variables influencing synergy (e.g., tumor mutational burden, dosing schedules). Use factorial experimental designs to isolate contributions of individual variables (e.g., this compound + PARP inhibitors in BRCA-mutated vs. wild-type models). Statistical approaches like interaction effect modeling can clarify context-dependent mechanisms .
Q. What strategies are effective for resolving discrepancies in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships between in vitro and in vivo models?
Methodological Answer: Integrate physiologically based pharmacokinetic (PBPK) modeling to account for species-specific differences in metabolism and tissue distribution. Validate using microdosing trials in murine models with LC-MS/MS quantification of plasma and tumor concentrations. Correlate PK metrics (e.g., AUC, Cmax) with PD biomarkers (e.g., pAKT suppression) to refine dosing regimens .
Q. How can researchers systematically investigate acquired resistance mechanisms to this compound in longitudinal studies?
Methodological Answer: Employ CRISPR-Cas9 screens or whole-exome sequencing of resistant cell lines to identify genomic alterations (e.g., AKT mutations, compensatory PI3K/mTOR activation). Validate findings using isogenic models and functional assays (e.g., apoptosis/cell cycle analysis). For in vivo validation, use serial biopsies from PDX models treated with this compound monotherapy over multiple cycles .
Q. What frameworks are recommended for designing hypothesis-driven studies on this compound’s role in modulating tumor-immune interactions?
Methodological Answer: Apply the PICOT framework to structure research questions:
- P opulation: Immune cell subsets (e.g., TILs, macrophages) in syngeneic models.
- I ntervention: this compound +/- immune checkpoint inhibitors.
- C omparison: AKT inhibitor-naïve cohorts.
- O utcome: Immune infiltration metrics (e.g., multiplex IHC, CyTOF).
- T ime: Longitudinal immune profiling at baseline, on-treatment, and relapse .
Methodological Guidelines
- Data Contradiction Analysis : Use triangulation by combining quantitative (e.g., RNA-seq) and qualitative (e.g., pathway enrichment) methods to resolve conflicting results. Employ Bayesian statistics to assess the probability of alternative hypotheses .
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Include raw datasets (e.g., dose-response curves, sequencing reads) in supplementary materials with standardized metadata .
- Ethical Reporting : Disclose all negative/null findings to avoid publication bias. Use the CONSORT checklist for preclinical studies to ensure transparent reporting of experimental details .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
